5-Fluorobenzo[d]isoxazol-3-amine hydrochloride
Description
Significance of the Benzo[d]isoxazole Core as a Privileged Heterocyclic Scaffold in Medicinal Chemistry
The benzo[d]isoxazole core is a prominent heterocyclic scaffold recognized for its "privileged" status in the field of medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide range of physiological targets. The fusion of a benzene (B151609) ring with an isoxazole (B147169) ring creates a rigid, planar structure that serves as an excellent framework for the spatial orientation of various functional groups, facilitating specific and high-affinity interactions with enzymes and receptors.
The versatility of the benzo[d]isoxazole scaffold has led to its incorporation into drugs with diverse therapeutic applications. These include agents with antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The success of this scaffold is a testament to its favorable physicochemical properties and its capacity to act as a bioisostere for endogenous structures, thereby modulating biological pathways. The continuous exploration of benzo[d]isoxazole derivatives in drug discovery programs underscores its enduring importance.
Academic and Research Context of 5-Fluorobenzo[d]isoxazol-3-amine Hydrochloride
This compound is a specific derivative of the benzo[d]isoxazole family that has garnered attention in academic and industrial research primarily as a valuable chemical intermediate. Its structure is characterized by two key features that make it a strategic building block for the synthesis of more complex molecules: the fluorine atom at the 5-position and the amine group at the 3-position.
The introduction of a fluorine atom into a potential drug molecule is a common strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can significantly alter a molecule's properties, often leading to increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability.
The primary amine group at the 3-position serves as a versatile chemical handle, allowing for a wide array of subsequent chemical modifications. This functional group readily participates in reactions such as acylation, alkylation, and condensation, enabling the attachment of diverse side chains and the construction of large libraries of compounds for biological screening.
Below is a table summarizing the key identifiers for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 916571-99-8 |
| Molecular Formula | C7H6ClFN2O |
| Molecular Weight | 188.59 g/mol |
Overview of Current Research Trajectories and Academic Interest
The academic interest in this compound is intrinsically linked to its role as a precursor for novel bioactive molecules. Current research trajectories leverage this intermediate for the synthesis of compounds targeting a variety of therapeutic areas, with a notable focus on central nervous system (CNS) disorders and oncology.
One significant area of research involves the development of new anticonvulsant agents. Studies have shown that derivatives synthesized from related fluorinated benzo[d]isoxazole amines, such as (2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone, exhibit potent anticonvulsant activity. tandfonline.com This highlights a clear research path where the 5-fluoro isomer serves as a key starting material for creating analogues with potentially improved efficacy or pharmacokinetic profiles.
Furthermore, the broader class of isoxazole derivatives is being extensively investigated for a range of biological activities, including anti-inflammatory, anti-HIV, and anticancer effects. nih.gov The presence of the fluorine atom in the this compound scaffold makes it a particularly attractive starting point for developing new inhibitors of enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2), which are crucial targets in cancer therapy. nih.gov The synthetic accessibility of this compound, combined with the proven track record of the benzo[d]isoxazole scaffold, ensures its continued relevance in the exploration of new chemical entities for drug discovery.
Properties
IUPAC Name |
5-fluoro-1,2-benzoxazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O.ClH/c8-4-1-2-6-5(3-4)7(9)10-11-6;/h1-3H,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBXBJAGIOHWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740234 | |
| Record name | 5-Fluoro-1,2-benzoxazol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916571-99-8 | |
| Record name | 5-Fluoro-1,2-benzoxazol-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20740234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Fluorobenzo D Isoxazol 3 Amine Hydrochloride and Its Derivatives
General Strategies for Benzo[d]isoxazole Ring System Construction
The formation of the benzo[d]isoxazole scaffold is a cornerstone of synthesizing a wide array of derivatives with potential applications in medicinal chemistry. nih.gov Key strategies have been developed to efficiently assemble this bicyclic heteroaromatic system.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules in a single step. For the construction of isoxazole (B147169) rings, a one-pot, three-component reaction between a substituted aldehyde, a β-ketoester like methyl acetoacetate, and hydroxylamine (B1172632) hydrochloride has proven effective. nih.govresearchgate.net This approach is valued for its simplicity and often employs environmentally benign catalysts and solvents. nih.govresearchgate.net While not directly forming the benzo[d]isoxazole system, these MCRs provide isoxazole intermediates that can be further elaborated to yield the fused ring structure. The optimization of these reactions often involves screening various catalysts, solvents, and temperature conditions to maximize yield and purity. semanticscholar.orgmdpi.com
1,3-Dipolar Cycloaddition Reactions and Mechanistic Considerations
The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings, including the isoxazole core. mdpi.comtandfonline.com This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.govedu.krdresearchgate.net The nitrile oxides are often generated in situ from aldoximes using oxidizing agents or from α-nitroketones. mdpi.comnih.gov
Mechanistically, the reaction is a concerted pericyclic reaction, though computational studies have suggested a nonconcerted mechanism involving metallacycle intermediates in some copper-catalyzed versions. organic-chemistry.org The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, is a critical consideration and is influenced by the electronic and steric properties of both the nitrile oxide and the dipolarophile. researchgate.netmdpi.com For instance, the reaction of terminal alkynes with nitrile oxides typically yields 3,5-disubstituted isoxazoles. nih.gov Intramolecular versions of this reaction have also been developed to construct fused ring systems. mdpi.com
Table 1: Comparison of Catalytic Systems in 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| Catalyst/Mediator | Reaction Conditions | Advantages |
| Chloramine-T | CH3CN, room temperature | Low-cost, easily handled, moderate base. nih.gov |
| p-Toluenesulfonic acid (p-TsOH) | Anhydrous conditions | Milder than strong acids, avoids carbonization. mdpi.com |
| Copper(I) | Varies | Highly reliable and wide scope. organic-chemistry.org |
| Ball-milling (mechanochemical) | Solvent-free | Environmentally friendly, simplified work-up. nih.gov |
Heterocyclization Reactions of Functionalized Precursors
Another fundamental strategy involves the cyclization of appropriately functionalized acyclic precursors. A classic approach is the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. nanobioletters.comresearchgate.net This method allows for the introduction of various substituents onto the isoxazole ring based on the functionality of the starting diketone.
For the synthesis of benzo[d]isoxazole derivatives specifically, a common route involves the cyclization of a substituted 2-halobenzonitrile or a related precursor. For instance, the synthesis of benzo[d]isoxazole-3-carboxylic acid derivatives can be achieved through a multi-step sequence that includes esterification, carbonation, ring-forming condensation, and hydrolysis. nih.gov The intramolecular cyclization of unsaturated oximes, often mediated by a catalyst, is another effective pathway to form the isoxazole ring. organic-chemistry.org
Targeted Synthesis of 5-Fluorobenzo[d]isoxazol-3-amine Hydrochloride
The specific synthesis of this compound requires a tailored approach that incorporates the fluorine substituent at the desired position and installs the amine group on the isoxazole ring.
Identification and Preparation of Key Synthetic Intermediates
The synthesis of this compound typically starts from a fluorinated benzene (B151609) derivative. A key intermediate is often a 2-halo-fluorobenzonitrile or a related compound that can undergo cyclization to form the benzo[d]isoxazole core. For example, 5-fluoro-2-nitrobenzaldehyde (B184836) can serve as a starting material. evitachem.com The nitro group can be reduced to an amine, which then participates in the formation of the isoxazole ring.
Another critical intermediate is the oxime derived from a corresponding carbonyl compound. The formation of aldoximes from aldehydes using hydroxylamine hydrochloride is a standard and crucial step in many synthetic routes leading to isoxazoles. mdpi.comrsc.org The subsequent conversion of the oxime to a nitrile oxide is a key transformation in 1,3-dipolar cycloaddition strategies.
Reaction Pathways and Optimized Conditions (e.g., Catalyst Systems, Solvent Optimization, Temperature Control)
One plausible synthetic route to 5-Fluorobenzo[d]isoxazol-3-amine involves the cyclization of a suitably substituted precursor. A common method involves reacting a fluorinated 2-hydroxybenzonitrile (B42573) derivative or its equivalent. The formation of the 3-amino functionality can be achieved through various methods, such as the reaction of a precursor with hydroxylamine. nih.gov The final step typically involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
The optimization of reaction conditions is critical for achieving high yields and purity. This includes the choice of solvent, with options ranging from polar protic solvents like ethanol (B145695) to aprotic solvents, and even aqueous or solvent-free conditions. mdpi.comnih.govnih.gov Temperature control is also crucial; many cyclization reactions are performed at elevated temperatures to drive the reaction to completion. evitachem.com Catalyst systems, where applicable, can significantly influence the reaction rate and selectivity. For instance, in multicomponent reactions, various acidic or basic catalysts have been explored. nih.gov In cycloaddition reactions, metal catalysts like copper(I) have been shown to be highly effective. organic-chemistry.org
Table 2: Key Reaction Parameters in Isoxazole Synthesis
| Parameter | Common Conditions | Rationale |
| Solvent | Ethanol, Acetic Acid, Water, DMF | Solubilizes reactants, can influence reaction mechanism and rate. mdpi.comevitachem.comnih.gov |
| Temperature | Room Temperature to 120°C | Provides activation energy for the reaction; higher temperatures can increase reaction rates but may also lead to side products. mdpi.comevitachem.com |
| Catalyst | Acids, Bases, Metal Complexes | Lowers the activation energy, can improve selectivity and yield. nih.govorganic-chemistry.org |
| Reaction Time | Varies (minutes to hours) | Dependent on the specific reaction, temperature, and catalyst used. nih.govsemanticscholar.org |
The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the 5-Fluorobenzo[d]isoxazol-3-amine free base with hydrochloric acid, often in an anhydrous solvent like ethanol, followed by recrystallization.
Derivatization Strategies for this compound
Derivatization of the 5-Fluorobenzo[d]isoxazol-3-amine scaffold is a key strategy to create a diverse range of analogs. This can be achieved by modifying the exocyclic amine group, altering the fluorinated benzoisoxazole ring, or by constructing fused heterocyclic systems.
Functionalization at the Amine Moiety
The primary amine group of 5-Fluorobenzo[d]isoxazol-3-amine is a versatile handle for various chemical transformations. Common functionalization strategies include acylation, and the formation of ureas and thioureas.
Acylation: The amine can readily react with acylating agents like acyl chlorides or anhydrides to form amide derivatives. This reaction is a fundamental method for introducing a wide variety of substituents. For instance, the acylation of aminobenzoic acids can be achieved by reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid. google.com N-Acylbenzotriazoles also serve as effective acylating agents under mild conditions. researchgate.net
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups can alter the electronic properties and hydrogen bonding capabilities of the parent molecule. For example, novel N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives have been synthesized and evaluated for biological activity. nih.gov Similarly, thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been prepared through simple and efficient methods. researchgate.net
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference Example |
|---|---|---|---|
| Acylation | Acyl chlorides, Anhydrides, N-Acylbenzotriazoles | Amide | Reaction of aminobenzoic acids with mixed anhydrides. google.com |
| Urea Formation | Isocyanates | Urea | Synthesis of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives. nih.gov |
| Thiourea Formation | Isothiocyanates | Thiourea | Synthesis of thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d] isoxazole. researchgate.net |
Modifications and Substitutions on the Fluorinated Benzoisoxazole Ring System
The aromatic ring of the benzoisoxazole system is amenable to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of additional functional groups. The fluorine atom and the isoxazole ring itself act as directing groups, influencing the position of incoming electrophiles.
Typical SEAr reactions include nitration and sulfonation. masterorganicchemistry.com The rate and regioselectivity of these reactions are influenced by the existing substituents. Electron-withdrawing groups generally slow down the reaction, while electron-donating groups accelerate it and direct substitution to ortho and para positions. libretexts.orgmasterorganicchemistry.com In the case of 5-fluorobenzo[d]isoxazol-3-amine, the fluorine atom and the fused isoxazole ring system will dictate the substitution pattern. In some contexts, C-F bond cleavage can occur, leading to substitution at the fluorinated position. For instance, electrophilic aromatic substitution at the C5 position of fluorinated isoxazolines has been achieved via C-F bond cleavage, allowing for the formation of new carbon-carbon bonds. rsc.orgresearchgate.net
Synthesis of Fused Heterocyclic Analogs (e.g., Triazine, Thiadiazole, Triazole, Oxadiazole Derivatives)
The 3-amino group of the benzoisoxazole core is a key nucleophile for constructing fused heterocyclic systems. By reacting it with appropriate bifunctional electrophiles, additional rings can be annulated onto the benzoisoxazole framework.
Triazine Derivatives: Fused triazine rings can be synthesized from amine precursors. For example, 1,2,4-triazolo[1,5-a] mdpi.comresearchgate.netpreprints.orgtriazines have been prepared from 5-aminotriazoles, demonstrating a strategy where an amino group on a heterocycle is used to build a fused triazine ring. nih.gov Similar strategies could be applied to 5-fluorobenzo[d]isoxazol-3-amine. The synthesis of (5-amino-1,2,4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives highlights the successful linkage of benzoisoxazole moieties to triazine systems. nih.gov
Thiadiazole Derivatives: Fused thiadiazoles can be prepared through various cyclization strategies. One common method involves the reaction of an amine with a source of carbon and sulfur, such as thiophosgene (B130339) or carbon disulfide, followed by cyclization. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole can be used as a building block which is then reacted with aldehydes to form imines, followed by cyclization with anhydrides to yield fused oxazepine-thiadiazole systems. orientjchem.org Another approach is the oxidative S-N bond formation in imidoyl thioureas. researchgate.net
Triazole Derivatives: Fused 1,2,3-triazoles are often synthesized via intramolecular azide-alkyne cycloaddition reactions. mdpi.com This would require converting the amine of 5-fluorobenzo[d]isoxazol-3-amine into an azide (B81097) and introducing an alkyne substituent elsewhere on the molecule to facilitate cyclization. Fused 1,2,4-triazoles can be synthesized using amine oxidase-inspired catalysis, coupling a primary amine with hydrazine (B178648). rsc.org
Oxadiazole Derivatives: Similar to thiadiazoles, 1,3,4-oxadiazoles can be formed from acyl hydrazides. organic-chemistry.org This would involve converting the starting amine into a hydrazine derivative, followed by acylation and cyclization.
| Fused Heterocycle | General Synthetic Strategy | Key Intermediates/Reactions |
|---|---|---|
| Triazine | Cyclization of an amino group with a C-N fragment provider. | Reaction of aminotriazoles with trichloroacetonitrile. nih.gov |
| Thiadiazole | Cyclization of thiosemicarbazide (B42300) or thiourea derivatives. | Oxidative S-N bond formation. researchgate.net |
| Triazole | Intramolecular [3+2] cycloaddition or oxidative coupling. | Azide-alkyne cycloaddition; Amine-hydrazine coupling. mdpi.comrsc.org |
| Oxadiazole | Cyclization of acylhydrazide derivatives. | Reaction of acyl hydrazides with alkyl 2-amino-2-thioxoacetates. organic-chemistry.org |
Green Chemistry Principles and Sustainable Synthetic Approaches
Adopting green chemistry principles in the synthesis of this compound and its derivatives is essential for environmental sustainability. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov
Alternative Energy Sources: The use of microwave and ultrasonic irradiation has emerged as a significant green chemistry tool. mdpi.compreprints.org These methods can accelerate reaction rates, leading to shorter reaction times, higher yields, and often cleaner reactions compared to conventional heating. nih.gov For example, ultrasound-assisted one-pot cascade reactions have been successfully used for the formation of isoxazole derivatives. nih.gov Natural sunlight has also been employed as a clean and inexpensive energy source for synthesizing isoxazol-5(4H)-ones in water. semnan.ac.ir
Green Solvents and Catalysts: A major focus of green synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or deep eutectic solvents (DES). nih.gov Syntheses of various isoxazole derivatives have been successfully performed in water. beilstein-journals.org Agro-waste extracts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), have been utilized as efficient and eco-friendly catalysts for isoxazole synthesis. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. This approach aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving time and energy. The synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones has been achieved via MCRs using green catalysts. nih.gov
Spectroscopic and Advanced Structural Elucidation of 5 Fluorobenzo D Isoxazol 3 Amine Hydrochloride and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 5-Fluorobenzo[d]isoxazol-3-amine hydrochloride, the protons of the aromatic ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic system. The specific chemical shifts and coupling patterns are influenced by the substituents on the benzene (B151609) ring.
For the 5-fluoro analog, the fluorine atom at the C5 position will couple with the adjacent protons at C4 and C6. This would result in complex splitting patterns (e.g., doublet of doublets or triplets). The amine group (-NH2), in its protonated hydrochloride form (-NH3+), would likely exhibit a broad singlet, the chemical shift of which can be highly variable and dependent on solvent and concentration.
For comparison, data for a related analog, 5-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide, shows aromatic protons in the region of δ 6.84–7.80 ppm. This supports the expected chemical shift range for the aromatic protons in the target compound.
Table 1: Expected ¹H NMR Spectral Data for 5-Fluorobenzo[d]isoxazol-3-amine Moiety (Note: Data is predicted based on general principles and analysis of related structures. Actual values may vary.)
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-4 | ~7.2 - 7.5 | dd | J(H-H), J(H-F) |
| H-6 | ~7.0 - 7.3 | ddd | J(H-H), J(H-F) |
| H-7 | ~7.6 - 7.9 | dd | J(H-H), J(H-F) |
| -NH3+ | Variable (e.g., 5.0 - 9.0) | br s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the aromatic carbons are expected to resonate in the range of approximately 100-165 ppm. The carbon atoms of the isoxazole (B147169) ring (C3, C3a, C7a) would also fall within this region.
The carbon directly attached to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. Carbons at the ortho (C4, C6) and meta (C3a, C7) positions will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The C3 carbon, attached to the amine group, and the bridgehead carbons (C3a, C7a) are expected at the lower field end of the aromatic region.
For instance, in a related compound, 5-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide, the benzisoxazole carbons resonate at signals including δ 91.96, 112.46, 114.34, 123.21, 152.24, 159.85, and 161.07 ppm. These values provide a reference for the expected chemical shifts in the fluorinated analog.
Table 2: Expected ¹³C NMR Spectral Data for 5-Fluorobenzo[d]isoxazol-3-amine Moiety (Note: Data is predicted based on general principles and analysis of related structures. Actual values may vary.)
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C3 | ~155 - 165 | s or d |
| C3a | ~115 - 125 | d |
| C4 | ~110 - 120 | d |
| C5 | ~158 - 164 | d |
| C6 | ~105 - 115 | d |
| C7 | ~118 - 128 | d |
| C7a | ~150 - 155 | s or d |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For the free base, 5-Fluorobenzo[d]isoxazol-3-amine (C₇H₅FN₂O), the calculated exact mass is 152.0386 g/mol . An HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition. For related benzisoxazole derivatives, HRMS (ESI) has been successfully used to confirm their calculated molecular formulas. For example, the calculated mass for C₁₇H₁₇ClN₂O₅S [M+H]⁺ was 397.0547, with a found value of 397.0625, demonstrating the accuracy of the technique. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like amine hydrochlorides. In positive ion mode, this compound would be expected to show a prominent signal corresponding to the protonated molecule of the free base, [M+H]⁺, at an m/z value of approximately 153.04.
The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information. Common fragmentation pathways for benzisoxazole cores may involve the cleavage of the isoxazole ring. The loss of small neutral molecules such as CO, HCN, or radicals can lead to characteristic fragment ions that help to confirm the core structure of the molecule. The specific fragmentation pattern would be crucial for distinguishing it from other isomers.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for verifying the molecular weight and purity of this compound, as well as for studying its fragmentation pathways. In a typical analysis, the compound is first separated from any impurities using high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.
Electrospray ionization (ESI) in positive ion mode is commonly employed for amine-containing compounds. The protonated molecule [M+H]⁺ would be expected as the parent ion. For 5-Fluorobenzo[d]isoxazol-3-amine (free base, C₇H₅FN₂O), the expected monoisotopic mass is approximately 168.04 Da. Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 169.05.
Tandem mass spectrometry (MS/MS) analysis of the [M+H]⁺ ion provides insight into the compound's structure. The fragmentation of benzisoxazole derivatives can be complex, often involving cleavage of the weaker N-O bond of the isoxazole ring. researchgate.netwikipedia.org Plausible fragmentation pathways for 5-Fluorobenzo[d]isoxazol-3-amine would involve initial losses of small neutral molecules or radicals, followed by ring-opening or further fragmentation of the bicyclic system. The presence of the fluorine atom provides a characteristic isotopic signature that aids in fragment identification.
Table 1: Predicted LC-MS Fragmentation Data for Protonated 5-Fluorobenzo[d]isoxazol-3-amine
| Predicted Fragment Ion (m/z) | Plausible Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 169.05 | - | [M+H]⁺ (Parent Ion) |
| 152.02 | NH₃ | Loss of the amino group |
| 141.04 | CO | Cleavage of the isoxazole ring |
| 124.03 | CO, NH₃ | Sequential loss of CO and ammonia |
Note: This data is predictive and based on common fragmentation patterns of related heterocyclic compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic system, and carbon-fluorine bond.
The presence of the hydrochloride salt would influence the amine stretching vibrations. The -NH₃⁺ group typically shows a broad absorption in the 3000-2500 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum would also feature characteristic peaks for the C=N and C=C stretching vibrations of the benzisoxazole ring system in the 1650-1450 cm⁻¹ region. The C-F bond gives rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine Salt (-NH₃⁺) | N-H Stretch | 3000 - 2500 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Isoxazole & Benzene | C=N and C=C Stretch | 1650 - 1450 | Medium to Strong |
| Aromatic C-H | C-H Bend (out-of-plane) | 900 - 675 | Medium to Strong |
| Aryl C-F | C-F Stretch | 1250 - 1100 | Strong |
Note: The exact positions of the peaks can be influenced by the solid-state environment and intermolecular interactions.
X-ray Crystallography for Absolute Molecular Structure Determination
Table 3: Expected Crystallographic Parameters for this compound Based on Analogs
| Parameter | Expected Value / Feature | Reference Analogs |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Substituted Benzoxazoles nih.govresearchgate.net |
| Space Group | P2₁/c or P-1 | Halogenated Benzimidazoles mdpi.com |
| N-O Bond Length (isoxazole) | ~1.43 Å | 5-amino-3-(4-methoxyphenyl)isoxazole nih.gov |
| C=N Bond Length (isoxazole) | ~1.31 Å | General Isoxazoles |
| C-F Bond Length | ~1.35 Å | Fluorinated Aromatics |
Complementary Spectroscopic Methods for Comprehensive Elucidation (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)
To achieve a comprehensive structural understanding, UV-Visible and Raman spectroscopy are employed as complementary techniques.
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic and heteroaromatic compounds like 5-Fluorobenzo[d]isoxazol-3-amine typically exhibit strong absorption in the ultraviolet region. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated benzisoxazole ring system. The presence of the amino group (an auxochrome) is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzisoxazole core. Analysis of isoxazole-amine derivatives suggests that absorption maxima can be expected in the 250-350 nm range. researchgate.net
Table 4: Predicted UV-Vis Absorption Data
| Wavelength (λmax) | Type of Transition | Chromophore |
|---|---|---|
| ~250-280 nm | π → π* | Benzene Ring |
Note: The solvent can significantly influence the position and intensity of absorption bands.
Raman Spectroscopy: As a technique sensitive to molecular vibrations, Raman spectroscopy provides a vibrational fingerprint that is complementary to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. The spectrum of this compound would be characterized by strong bands for the aromatic ring stretching modes, typically observed between 1610 and 1570 cm⁻¹. azom.comresearchgate.net The symmetric stretching of the isoxazole ring and the C-F stretching vibration would also be Raman active.
Table 5: Predicted Key Raman Shifts
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1610 | Aromatic C=C Ring Stretch |
| ~1570 | Aromatic C=C Ring Stretch |
| ~1400 | Isoxazole Ring Vibration |
| ~1280 | C-F Stretch / Ring Vibration |
Note: These are predicted shifts based on data from analogous benzimidazole (B57391) and benzothiazole (B30560) structures. researchgate.net
Investigation of Biological Activities and Mechanisms of Action for 5 Fluorobenzo D Isoxazol 3 Amine Hydrochloride Derivatives in Vitro Studies
Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) 5-HT2A Receptors, Dopamine (B1211576) D2 Receptors)
The serotonin 5-HT2A and dopamine D2 receptors are critical targets in the central nervous system, particularly for the development of antipsychotic medications. The balance between 5-HT2A antagonism and D2 receptor blockade is a key determinant of the efficacy and side-effect profile of these drugs. While direct binding data for 5-Fluorobenzo[d]isoxazol-3-amine hydrochloride derivatives on these specific receptors is not extensively detailed in publicly available literature, the broader class of isoxazole (B147169) and benzisoxazole derivatives has shown significant interaction with these targets.
Atypical antipsychotics are known to act as both serotonin 5-HT2A receptor antagonists and dopamine D2 receptor antagonists to manage symptoms of schizophrenia. researchgate.net The ratio of affinity for the 5-HT2A versus the D2 receptor is often used as an early predictor of a compound's potential to be an "atypical" antipsychotic, with a higher ratio generally being favorable. nih.gov For example, studies on cyclic butyrophenone derivatives have evaluated their affinity for both D2 and 5-HT2A receptors, with pKi ratios for 5-HT2A/D2 being a key metric for assessing their potential antipsychotic profile. nih.gov
Furthermore, research into novel dopamine receptor ligands has shown that subtle structural modifications can lead to nanomolar affinities at D2 and D3 receptors, often with a preference for the D3 subtype. semanticscholar.org Given that the benzo[d]isoxazole core is present in successful antipsychotic drugs, it is a scaffold of high interest for novel ligands targeting these receptors. The functional interplay and potential heteromerization of 5-HT2A and D2 receptors further underscore the importance of evaluating compounds that can modulate this receptor system.
Enzyme Inhibition Assays (e.g., c-Met Kinase, Monoamine Oxidase Enzymes)
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is a well-established target in oncology, as its dysregulation is implicated in tumor growth, invasion, and metastasis. A series of compounds based on the 3-amino-benzo[d]isoxazole scaffold have been designed and evaluated as c-Met kinase inhibitors. nih.gov In vitro enzymatic assays revealed that several of these derivatives exhibit potent inhibitory activity, with IC50 values in the low nanomolar range. nih.govconsensus.app
One of the most potent compounds identified, compound 28a , demonstrated an IC50 of 1.8 nM against the c-Met kinase. nih.gov This high potency highlights the suitability of the 3-amino-benzo[d]isoxazole core for fitting into the ATP-binding pocket of the enzyme. The selectivity of these compounds was also assessed against a panel of other receptor tyrosine kinases, with compound 28a showing good selectivity for c-Met. nih.gov
| Compound | c-Met IC50 (nM) |
|---|---|
| 8d | <10 |
| 8e | <10 |
| 12 | <10 |
| 28a | 1.8 |
| 28b | <10 |
| 28c | <10 |
| 28d | <10 |
| 28h | <10 |
| 28i | <10 |
Monoamine Oxidase (MAO) Enzyme Inhibition: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical in the metabolism of neurotransmitters. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov Derivatives of the isomeric 2,1-benzisoxazole have been synthesized and evaluated as in vitro inhibitors of human MAO-A and MAO-B. nih.gov These studies found that many of the compounds were specific inhibitors of MAO-B. For instance, compound 7a was the most potent MAO-B inhibitor with an IC50 value of 0.017 µM, while compound 5 was the most potent MAO-A inhibitor with an IC50 of 3.29 µM. nih.gov While this research was on the 2,1-benzisoxazole isomer, it points to the potential of the benzisoxazole scaffold to interact with these enzymes. Other studies on benzo[d]isoxazole derivatives have also noted inhibitory effects on MAO-A as a potential off-target activity. nih.gov
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| 7a | >100 | 0.017 |
| 7b | >100 | 0.098 |
| 3l | 5.35 | >100 |
| 5 | 3.29 | >100 |
Ion Channel Modulation Studies (e.g., Sodium Channel Influence)
Voltage-gated sodium channels are fundamental for the generation and propagation of action potentials in excitable cells. Blockers of these channels are established as important antiseizure medications. nih.gov Recent research has focused on designing novel benzo[d]isoxazole derivatives as anticonvulsants that act by blocking these channels. nih.gov
A study dedicated to this class of compounds found that they can act as potent sodium channel blockers. Specifically, patch-clamp experiments revealed that a lead compound, Z-6b , significantly and selectively inhibited the NaV1.1 channel subtype over other subtypes like NaV1.2, NaV1.3, and NaV1.6. nih.gov This selectivity is a significant finding, as it may lead to more targeted therapies with fewer side effects. These results strongly suggest that the anticonvulsant activity of these new benzo[d]isoxazole derivatives is mediated by their selective blockade of the NaV1.1 voltage-gated sodium channel. nih.gov
Antiplatelet Activity Investigations Using In Vitro Models
The isoxazole ring is a component of compounds investigated for antiplatelet effects. nih.govresearchgate.netnih.gov In vitro studies on synthetic isoxazoles have demonstrated their ability to inhibit platelet aggregation. nih.gov One study found that out of nine synthetic isoxazoles, the most active compound inhibited platelet aggregation by approximately 70%. nih.gov The mechanism of action for some of these compounds involves the antagonism of the glycoprotein IIb/IIIa complex, a key receptor in the final common pathway of platelet aggregation. nih.gov Another potential mechanism is the reduction of inflammatory markers like soluble P-selectin on activated platelets. nih.gov While these studies were not performed on this compound specifically, the demonstrated antiplatelet potential of the core isoxazole structure suggests that benzo[d]isoxazole derivatives may also warrant investigation in this therapeutic area.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. For derivatives of 5-Fluorobenzo[d]isoxazol-3-amine, SAR studies have been particularly informative in the context of kinase inhibition. nih.gov
For c-Met kinase inhibitors based on the 3-amino-benzo[d]isoxazole scaffold, SAR studies have elucidated several key structural features required for potent activity. nih.gov Molecular docking simulations suggest that the 3-amino-benzo[d]isoxazole core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
The SAR exploration focused on modifications at several positions:
The Hinge-Binding Moiety: The 3-amino-benzo[d]isoxazole was found to be a highly effective hinge-binding scaffold. nih.gov
The Linker and Solvent-Front Moiety: The nature of the substituent attached to the core, often via a linker, is critical. For instance, in the development of c-Met inhibitors, a quinoline moiety connected to the benzisoxazole core was explored. The position of the linkage on the quinoline ring significantly impacted potency, with the 6-yl quinoline derivative (28a ) being the most potent. nih.gov
Pharmacophore mapping is a computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. mdpi.com For kinase inhibitors, a typical pharmacophore model includes a central nitrogen-containing heterocycle (like benzo[d]isoxazole) that interacts with the hinge region, appended with hydrophobic groups that occupy distinct pockets within the ATP-binding site. nih.gov
For the 3-amino-benzo[d]isoxazole c-Met inhibitors, the key pharmacophoric features would include:
Hydrogen Bond Acceptor/Donor: The amino group and isoxazole nitrogen atoms interacting with the kinase hinge.
Aromatic/Hydrophobic Regions: The benzisoxazole ring itself and the appended quinoline or other aryl groups that fit into hydrophobic pockets of the enzyme. nih.gov
Ligand efficiency (LE) is a metric used to assess the binding energy per heavy atom of a compound, providing a measure of how efficiently a molecule binds to its target. Optimizing for high ligand efficiency is a common goal in early-stage drug discovery. While specific LE values for these compounds are not reported, the achievement of low nanomolar IC50 values with relatively small molecules suggests that the 3-amino-benzo[d]isoxazole scaffold is an efficient starting point for developing potent inhibitors. nih.gov
Mechanistic Pathways of Observed Biological Effects at the Molecular Level (in vitro)
In vitro studies on derivatives of this compound have revealed several potential molecular mechanisms of action, primarily centered on the inhibition of specific enzymes and protein-protein interactions. Research into compounds with a similar benzo[d]isoxazol-3-amine core structure has identified these molecules as capable of targeting key players in cellular signaling pathways, suggesting potential therapeutic applications in areas such as inflammation and oncology.
One significant mechanistic pathway identified for a class of related compounds, 4-benzyloxybenzo[d]isoxazole-3-amine derivatives, is the potent and highly selective inhibition of sphingomyelin synthase 2 (SMS2). nih.gov SMS2 is an enzyme that plays a crucial role in the biosynthesis of sphingomyelin, a key component of cell membranes and a precursor for several signaling molecules. The inhibition of SMS2 by these derivatives represents a promising strategy for addressing chronic inflammation-associated diseases. nih.gov The targeted inhibition of this enzyme demonstrates the potential for this class of compounds to modulate lipid signaling pathways at the molecular level.
Another important mechanism of action has been elucidated for N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which function as inhibitors of the tripartite motif-containing protein 24 (TRIM24) bromodomain. nih.gov TRIM24 is recognized as an epigenetic reader that binds to acetylated histones, and its activity has been implicated in the progression of several types of cancer. nih.gov By inhibiting the TRIM24 bromodomain, these benzo[d]isoxazole derivatives can disrupt its function in reading epigenetic marks, which in turn can affect gene transcription and cellular processes like proliferation.
The inhibitory activity of these derivatives against the TRIM24 bromodomain has been quantified in vitro using an Alphascreen assay, with some compounds demonstrating potent inhibition with IC50 values in the micromolar range. nih.gov Furthermore, these compounds have been shown to inhibit the proliferation of cancer cell lines, such as prostate and non-small cell lung cancer cells, underscoring the potential anti-cancer activity stemming from this molecular mechanism. nih.gov
The table below summarizes the in vitro inhibitory activity of selected N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives against the TRIM24 bromodomain and their anti-proliferative effects on a non-small cell lung cancer cell line.
| Compound | TRIM24 Bromodomain Inhibition IC50 (µM) | A549 Cell Proliferation Inhibition IC50 (µM) |
| 11d | 1.88 | 1.08 |
| 11h | 2.53 | 0.75 |
Data sourced from Bioorganic Chemistry. nih.gov
These findings illustrate that derivatives of the 5-fluorobenzo[d]isoxazol-3-amine scaffold can interact with specific molecular targets, leading to the modulation of distinct cellular pathways. The observed inhibition of SMS2 and the TRIM24 bromodomain by structurally related compounds provides a foundational understanding of the potential mechanistic pathways for this class of molecules in vitro.
Advanced Applications and Future Research Directions for 5 Fluorobenzo D Isoxazol 3 Amine Hydrochloride
Development of Chemical Probes and Research Tools
The development of chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. The benzo[d]isoxazole scaffold is a valuable starting point for creating such tools. Benzoisoxazolone-based structures have been effectively used to develop small molecule libraries for screening against various biological targets. chim.it These libraries are instrumental in identifying novel molecules for therapeutic applications, demonstrating the scaffold's utility as a fundamental research tool. chim.it
Specifically, fluorinated isoxazoles like 5-fluorobenzo[d]isoxazole (B1612540) serve as a foundational structure for developing new pharmaceuticals and are employed in research to investigate enzyme interactions and receptor binding affinities. researchgate.net By modifying the 3-amine group of 5-Fluorobenzo[d]isoxazol-3-amine, researchers can attach reporter tags such as fluorescent dyes or biotin, or incorporate photoreactive groups for covalent labeling of target proteins. These functionalized derivatives can serve as probes to visualize target localization within cells, identify binding partners, and elucidate mechanisms of action, thereby accelerating the early stages of drug discovery.
Exploration of Novel Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by improving potency, selectivity, and pharmacokinetic properties while maintaining or altering biological activity. researchgate.net A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with a broadly similar alternative. researchgate.net The fluorine atom at the 5-position of the benzisoxazole ring is itself a classic bioisostere of a hydrogen atom; its introduction can significantly influence potency and metabolic stability. nih.gov
Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one while preserving the original's biological activity. This technique is particularly useful for discovering novel intellectual property and overcoming issues with a known chemical series. nih.gov For instance, a scaffold-hopping strategy was successfully employed to design novel Fms-like tyrosine kinase 3 (FLT3) inhibitors, which are relevant in treating acute myeloid leukemia. nih.gov In that study, researchers designed a series of 6-phenylisoxazolo[3,4-b]pyridin-3-amine derivatives based on the structure of the known inhibitor Linifanib, demonstrating the utility of modifying the isoxazole (B147169) core to discover new lead compounds. nih.gov Similarly, the 5-Fluorobenzo[d]isoxazol-3-amine core can be used as a starting point for scaffold hopping to identify novel chemotypes targeting a range of biological pathways.
Advancements in Synthetic Methodologies for Complex Analogs
The ability to generate a wide diversity of complex analogs is crucial for exploring the structure-activity relationship (SAR) of a given scaffold. Research into the synthesis of the 1,2-benzisoxazole (B1199462) core has produced numerous classical and modern approaches. chim.it Traditional methods often involve the cyclization of o-substituted aryl oximes or o-hydroxyaryl oximes. chim.it
More advanced and recent synthetic methodologies provide access to a broader range of functionalized and complex benzisoxazole derivatives. These include:
[3+2] Cycloaddition Reactions: This method allows for the construction of the benzisoxazole ring by reacting two components, such as nitrile oxides and arynes, under mild conditions. organic-chemistry.org This approach is highly versatile for creating functionalized benzisoxazoles. organic-chemistry.org
Transition Metal-Catalyzed Reactions: Recent developments have highlighted the use of transition metals like palladium and copper to catalyze the formation of the benzisoxazole ring system, often enabling novel bond formations and functional group tolerance. nih.govacs.org
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of substituted isoxazoles, offering an efficient way to build libraries of analogs. nih.govnih.gov
These advanced synthetic routes are critical for producing complex derivatives of 5-Fluorobenzo[d]isoxazol-3-amine, allowing for fine-tuning of its properties and the exploration of new biological activities. chim.itresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govmdpi.com These computational tools can be applied to the 5-Fluorobenzo[d]isoxazol-3-amine scaffold to design novel analogs and predict their biological activities and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). frontiersin.orgmdpi.comnih.gov
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of benzisoxazole derivatives with their biological activity. researchgate.net These models can then predict the potency of newly designed, unsynthesized compounds.
Molecular Docking: In silico docking studies are used to predict how benzisoxazole analogs bind to the active site of a target protein. nih.govpnrjournal.comnih.gov This helps in prioritizing which compounds to synthesize and can guide the design of derivatives with improved binding affinity.
De Novo Design: Generative AI models can design entirely new molecules based on the core benzisoxazole structure, optimized for desired properties like high potency and low predicted toxicity. nih.gov
ADMET Prediction: Computational models can predict the ADMET properties of virtual compounds, allowing researchers to filter out molecules with unfavorable profiles early in the discovery process, saving time and resources. mdpi.commdpi.commdpi.com
By integrating these in silico techniques, researchers can more efficiently navigate the vast chemical space around the 5-Fluorobenzo[d]isoxazol-3-amine scaffold to identify promising new drug candidates. mdpi.com
Preclinical Research Focus on Novel Biological Targets and Pathways (excluding human trials)
The benzisoxazole scaffold is a versatile pharmacophore found in compounds with a wide spectrum of biological activities. organic-chemistry.orgacs.org This versatility encourages preclinical research into novel applications for derivatives of 5-Fluorobenzo[d]isoxazol-3-amine against new biological targets and pathways.
The benzisoxazole core is present in molecules targeting a diverse range of conditions, including:
Oncology: Derivatives have been investigated as anticancer agents. organic-chemistry.org For example, isoxazole-containing compounds have been designed as inhibitors of Fms-like tyrosine kinase 3 (FLT3) for acute myeloid leukemia and as sirtuin (SIRT) inhibitors for lymphoma. nih.govnih.gov
Infectious Diseases: The scaffold has shown potential in developing new antimicrobial and antitubercular agents. organic-chemistry.org
Central Nervous System (CNS) Disorders: Benzisoxazole analogs have been evaluated as antipsychotic agents, targeting dopamine (B1211576) and serotonin (B10506) receptors, and as potential inhibitors of acetylcholinesterase for Alzheimer's disease. organic-chemistry.orgnih.gov
Inflammatory and Metabolic Diseases: Analogs have been explored for anti-inflammatory and antidiabetic properties. organic-chemistry.org
Future preclinical research will likely focus on identifying entirely new targets for this compound class. High-throughput screening of diverse libraries derived from 5-Fluorobenzo[d]isoxazol-3-amine against various cell lines and enzyme panels can uncover unexpected activities and novel mechanisms of action, further expanding the therapeutic potential of this privileged scaffold.
Q & A
Q. What are the recommended synthetic routes for 5-Fluorobenzo[d]isoxazol-3-amine hydrochloride?
A common approach involves coupling fluorinated precursors with amine derivatives. For example, analogous compounds like 5-(trifluoromethyl)benzo[d]isoxazol-3-amine are synthesized via cyclization reactions using halogenated intermediates and amine nucleophiles . Adjusting the fluorination step (e.g., using fluorobenzaldehyde precursors) and optimizing reaction conditions (temperature, catalysts) can improve yields. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability?
Based on safety data for structurally similar isoxazol-3-amine derivatives:
Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?
- NMR : and NMR confirm fluorine substitution and aromatic proton environments.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHClFNO is 189.009 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% as per commercial standards) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzoisoxazolamine derivatives?
- Comparative Studies : Test 5-fluoro derivatives alongside chloro (e.g., 5-chlorobenzo[d]isoxazol-3-amine ) and trifluoromethyl analogs (e.g., 5-(trifluoromethyl)benzo[d]isoxazol-3-amine ) under identical assay conditions.
- Meta-Analysis : Cross-reference solubility, stability, and metabolic data to identify confounding factors (e.g., transporter-mediated efflux in vivo ).
Q. What strategies optimize the synthetic yield of this compound while minimizing by-products?
Q. How does fluorine substitution at the 5-position affect physicochemical properties compared to chloro or trifluoromethyl analogs?
- LogP/Solubility : Fluorine’s electronegativity reduces logP (increasing hydrophilicity) compared to trifluoromethyl groups, enhancing aqueous solubility.
- Stability : Fluorine’s small size minimizes steric hindrance, improving thermal stability over bulkier substituents (e.g., –CF) .
- Bioavailability : Fluorinated derivatives may exhibit better blood-brain barrier penetration than chloro analogs, as seen in PET radiotracer studies with similar scaffolds .
Q. What methodological considerations are critical when designing in vivo studies with this compound?
- Transporter Interactions : Fluorinated compounds are often substrates for efflux transporters (e.g., P-gp/BCRP). Use knockout mouse models to assess CNS penetration, as demonstrated in PET imaging studies with analogous isoxazol-3-amine derivatives .
- Metabolic Profiling : Conduct LC-MS/MS analyses to identify major metabolites (e.g., dehalogenated or hydroxylated products) in plasma and tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
